molecular formula C10H16 B6155964 (but-3-yn-2-yl)cyclohexane CAS No. 161585-63-3

(but-3-yn-2-yl)cyclohexane

Cat. No.: B6155964
CAS No.: 161585-63-3
M. Wt: 136.2
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Description

(But-3-yn-2-yl)cyclohexane is a cyclohexane derivative substituted with a but-3-yn-2-yl group, characterized by an alkyne moiety (C≡C) branching from the cyclohexane ring. This structure introduces unique steric and electronic properties due to the linear geometry of the alkyne and the rigid cyclohexane chair conformation .

Properties

CAS No.

161585-63-3

Molecular Formula

C10H16

Molecular Weight

136.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Alkylation of Cyclohexane: One common method to synthesize (but-3-yn-2-yl)cyclohexane involves the alkylation of cyclohexane with but-3-yn-2-yl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.

    Sonogashira Coupling: Another method involves the Sonogashira coupling reaction between cyclohexyl halide and but-3-yn-2-yl halide in the presence of a palladium catalyst and a copper co-catalyst. This reaction is usually performed in an inert atmosphere with a solvent like acetonitrile or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. Catalysts and solvents are recycled to minimize waste and improve efficiency. The product is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (but-3-yn-2-yl)cyclohexane can undergo oxidation reactions, particularly at the alkyne group. Common oxidizing agents include potassium permanganate and osmium tetroxide, which can convert the alkyne to a diketone or a carboxylic acid.

    Reduction: The compound can be reduced using hydrogenation reactions. Catalysts such as palladium on carbon or platinum oxide can be used to hydrogenate the alkyne group to an alkene or an alkane.

    Substitution: The cyclohexane ring can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions. For example, bromination can be achieved using bromine in the presence of light or a radical initiator.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, platinum oxide, elevated pressure.

    Substitution: Bromine, nitric acid, sulfuric acid, light or radical initiators.

Major Products Formed

    Oxidation: Diketones, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Halogenated cyclohexanes, nitrocyclohexanes.

Scientific Research Applications

Chemistry

(but-3-yn-2-yl)cyclohexane is used as a building block in organic synthesis. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound derivatives are studied for their potential as enzyme inhibitors or as probes for studying enzyme mechanisms.

Medicine

The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which (but-3-yn-2-yl)cyclohexane exerts its effects depends on the specific application. In chemical reactions, the alkyne group can act as a nucleophile or an electrophile, participating in various addition and substitution reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural and Conformational Comparison

Cyclohexane Derivatives with Aliphatic Substituents

  • Methylcyclohexane: The methyl group induces minor steric effects, allowing the cyclohexane ring to retain a chair conformation. Biodegradation studies show rapid microbial consumption, similar to unsubstituted cyclohexane .
  • (But-3-yn-2-yl)cyclohexane : The alkyne group introduces greater steric hindrance and electronic polarization compared to methyl or ethyl groups. This may distort the cyclohexane ring toward a twist-boat conformation, as observed in solvent-solvate structures .

Substituent Effects on Solvent Interactions

  • Cyclohexane vs. Hexane : Cyclohexane’s compact structure lowers its activity coefficient (γ∞13 = 0.83) compared to hexane (γ∞13 = 1.12), favoring stronger solvent interactions .

Reactivity and Functional Comparisons

Oxidation Catalysis

Molybdenum-catalyzed oxidation of cycloalkanes yields ketones and alcohols. Reactivity follows: cyclooctane > cyclohexane > cyclopentane, with cyclohexane producing 5.2% ketone and 2.2% alcohol yields .

Thermal Reactivity

In shock tube experiments, cyclohexane exhibits shorter ignition delays than cyclopentane (e.g., 10× shorter at 800 K) due to faster radical formation . The alkyne group’s high bond energy (C≡C, ~839 kJ/mol) could delay ignition by resisting chain-branching reactions.

Biodegradability

Simple substituted cyclohexanes (methyl, ethyl) degrade rapidly under sulfate-reducing conditions. However, dimethyl isomers show reduced biodegradability due to steric constraints . The bulky alkyne substituent in this compound may further hinder enzymatic access, slowing microbial metabolism.

Solvent Efficiency

Cyclohexane:butyl acetate (1:1) extracts polar compounds (up to O9 classes), outperforming pure cyclohexane (O5 limit) . The alkyne group’s polarity could enhance this compound’s utility in extracting conjugated or aromatic systems.

Mass Spectrometry Signatures

Cyclohexane derivatives with ketone substituents show neutral losses of 57 Da (C3H7·) . The alkyne group may produce distinct fragments (e.g., loss of 26 Da, C2H2), aiding structural identification.

Comparative Data Tables

Table 1: Oxidation Yields of Cycloalkanes (Mo Catalyst B2, 6 h)

Cycloalkane Ketone Yield (%) Alcohol Yield (%) Total Turnover Number (TON)
Cyclopentane 2.9 0.8 1,390
Cyclohexane 5.2 2.2 2,780
Cyclooctane 29.6 15.5 16,912

Data from

Table 2: Ignition Delay Times at 800 K (0.5% Hydrocarbon)

Compound Ignition Delay (µs) Equivalence Ratio (Φ)
Cyclopentane 1,200 0.83
Cyclohexane 120 0.83

Data from

Table 3: Activity Coefficients (γ∞13) in Ionic Liquids

Compound γ∞13 Molar Volume (cm³/mol)
n-Hexane 1.12 131.6
Cyclohexane 0.83 108.7
(1-Methylethyl)benzene 6.45 152.4

Data from

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